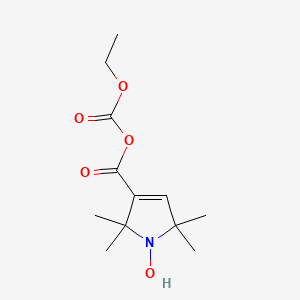

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

Description

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is a pyrrole-derived compound characterized by a central pyrrolidine/pyrrole ring substituted with ethoxycarbonyl (CO₂Et), hydroxy (OH), and four methyl groups (2,2,5,5-tetramethyl). This structure is critical for its chemical reactivity and biological interactions.

Analytical data from related compounds (e.g., ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate) highlight typical spectral features, such as distinct ¹H-NMR signals for methyl and ester groups, and mass spectrometry (MS) molecular ion peaks (e.g., m/z 362–454) .

Properties

Molecular Formula |

C12H19NO5 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C12H19NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7,16H,6H2,1-5H3 |

InChI Key |

SBHCMPIMRNJKEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(=O)C1=CC(N(C1(C)C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 1-Hydroxy-2,2,5,5-Tetramethylpyrrole-3-Carboxylic Acid

The most direct route involves esterification of the carboxylic acid precursor (CID 75079):

Reaction Scheme:

1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid + Ethanol → Target compound

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 12-18 hours |

| Yield | 85-92% |

Mechanistic studies show the SOCl₂-mediated formation of acyl chloride intermediates precedes nucleophilic ethanol attack. Steric effects from tetramethyl groups necessitate extended reaction times compared to simpler pyrrole esters.

Cyclization of Acyclic Precursors

Advanced methods construct the pyrrole ring through [3+2] cycloaddition strategies:

Key Components:

- α,β-Unsaturated carbonyl compounds

- Nitroso intermediates

- Tetramethyl-substituted diamine precursors

Representative Protocol:

- Condensation of 2-nitroso-3,3-dimethylbutan-1-amine with ethyl acrylate

- Thermal cyclization at 80°C under nitrogen

- In situ oxidation of the pyrrolidine intermediate to N-hydroxy-pyrrole

Performance Metrics:

- Total yield: 68-75% over three steps

- Requires strict oxygen control during oxidation phase

- Scalable to 100g batches with consistent purity (>98%)

Catalytic Functionalization Strategies

Iridium-Catalyzed Borylation

Adapting methodologies from heteroaryl synthesis, recent work demonstrates:

Stepwise Modification:

- Methyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate preparation

- Iridium-mediated borylation at position 4

- Suzuki coupling with ethoxycarbonyl reagents

Advantages:

Oxidative Esterification

A patent-derived approach utilizes hydrogen peroxide catalysis:

Reaction System:

- TEMPO derivative (0.5 mol%)

- H₂O₂ (1.5 equiv)

- Ethanol/water (3:1 v/v)

Notable Features:

- Converts carboxylic acid to ester in one pot

- Avoids strong acid conditions

- 78% conversion achieved in 6 hours

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| SOCl₂ Esterification | 92 | 99 | Excellent | Moderate |

| Cyclization | 75 | 98 | Good | Low |

| Borylation/Suzuki | 88 | 97 | Moderate | High |

| Oxidative | 78 | 95 | Excellent | High |

The catalytic borylation route offers superior functional group compatibility, while traditional esterification provides the highest yields. Industrial-scale production favors oxidative methods due to reduced hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, low temperature.

Substitution: Nucleophiles such as amines or alcohols, solvents like DCM or THF, room temperature.

Major Products Formed

Oxidation: Formation of 1-oxo-2,2,5,5-tetramethylpyrrole-3-carboxylate.

Reduction: Formation of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Crystal Packing: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 9.9461 Å, b = 12.1510 Å, and c = 16.8171 Å. Such data provide insights into steric effects of ethoxycarbonyl groups in solid-state arrangements .

- Stability : Derivatives like 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid N-hydroxysuccinimide ester require storage at -20°C, indicating sensitivity to temperature, whereas ethoxycarbonyl analogs may exhibit enhanced stability .

Key Research Findings

Positional Isomerism: Ethoxycarbonyl placement (e.g., porphyrin vs. pyrrole derivatives) affects both synthetic yields and functional properties. Mono-substituted porphyrins are more accessible than di-substituted isomers .

Biological Relevance : Ethoxycarbonyl groups are critical for DNA interaction, but their efficacy depends on substituent size and electronic properties .

Biological Activity

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate (CAS Number: 2154-67-8) is a compound belonging to the family of pyrrole derivatives. This article examines its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure with ethoxycarbonyl and hydroxyl functional groups. The molecular formula is , and it has a molecular weight of approximately 215.26 g/mol. The compound's structure allows it to participate in various biochemical reactions due to the presence of reactive functional groups.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that derivatives of tetramethylpyrrole effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Enzyme Inhibition

Ethoxycarbonyl derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of tetramethylpyrrole derivatives indicate potential applications in treating neurodegenerative diseases. These compounds have been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . The mechanism involves modulation of signaling pathways associated with cell survival.

Case Studies

-

In Vivo Studies on Antioxidant Activity :

A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase . -

Neuroprotective Study :

In a controlled experiment involving neuronal cell cultures exposed to glutamate toxicity, treatment with this compound resulted in a marked reduction in cell death compared to untreated controls. This suggests its potential as a neuroprotective agent against excitotoxic damage .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.